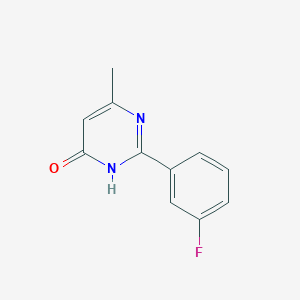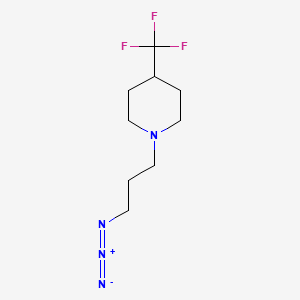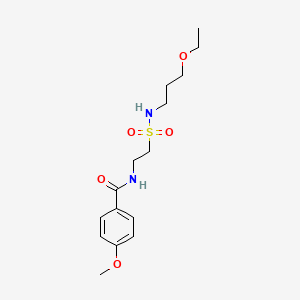
N-(4-(methylthio)-1-oxo-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)butan-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(Methylthio)-1-oxo-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)butan-2-yl)acetamide is a sophisticated chemical compound with a unique structure. It incorporates a variety of functional groups, including a pyrrolidine ring, a pyridazine ring, and a methylthio group, making it a compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(methylthio)-1-oxo-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)butan-2-yl)acetamide involves multiple steps:
Formation of Pyridazine Derivative: : Starting with a base pyridazine ring, functional groups are introduced to create the pyridazin-3-yloxy moiety.
Synthesis of Pyrrolidine Derivative: : The pyrrolidine ring is synthesized separately and functionalized to introduce the appropriate substituents.
Coupling Reaction: : The pyridazine and pyrrolidine derivatives are coupled using reagents that facilitate the formation of the desired bonds.
Final Modifications: : The resulting compound is further modified to introduce the methylthio and acetamide groups under specific reaction conditions.
Industrial Production Methods
Industrial synthesis would leverage scalable processes with emphasis on yield optimization and process efficiency. Techniques such as continuous flow chemistry and automated synthesis might be employed to manage the complexity and scale of the reactions.
化学反応の分析
Types of Reactions
Oxidation: : The methylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: : Certain functional groups within the compound can be reduced to achieve different chemical states.
Substitution: : Various positions on the rings can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substituting agents: : Halogenating reagents, organometallic reagents.
Major Products
The major products will vary based on the specific reactions but can include sulfoxides, sulfones, and substituted derivatives with modified ring structures.
科学的研究の応用
Chemistry
Used as an intermediate in organic synthesis.
Studied for its unique reactivity and interaction with various reagents.
Biology
Investigated for potential biological activity due to its functional groups.
Medicine
Explored for therapeutic potential, including as a lead compound for drug development.
Industry
Utilized in the synthesis of advanced materials and specialty chemicals.
作用機序
The compound’s effects are mediated through its interaction with specific molecular targets, involving pathways modulated by the functional groups present. Each functional group contributes to the compound's overall reactivity and interactions within biological systems, potentially influencing enzymatic activity or binding to receptors.
類似化合物との比較
N-(4-(methylthio)-1-oxo-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)butan-2-yl)acetamide is unique due to its specific combination of functional groups.
Similar Compounds
This compound analogs: : Compounds with slight variations in the functional groups.
Pyridazine derivatives: : Compounds containing the pyridazine ring.
Pyrrolidine derivatives: : Compounds containing the pyrrolidine ring.
What do you think about the compound now?
特性
IUPAC Name |
N-[4-methylsulfanyl-1-oxo-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)butan-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3S/c1-11(20)17-13(6-9-23-2)15(21)19-8-5-12(10-19)22-14-4-3-7-16-18-14/h3-4,7,12-13H,5-6,8-10H2,1-2H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCRJTDAOOYHDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)N1CCC(C1)OC2=NN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[1-(4-Chloro-2-fluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2410812.png)
![5-benzyl-N-(4-bromophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2410814.png)

![[1,2,4]Triazolo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B2410819.png)

![1-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3-phenylurea](/img/structure/B2410822.png)


![2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2410827.png)

![N-(5-chloro-2-methoxyphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2410829.png)
![(5Z)-N-[(4-tert-butylphenyl)methoxy]-3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-imine](/img/structure/B2410830.png)

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2410832.png)
